3-Chloro-2-fluoro-5-iodobenzaldehyde
Description
Properties
IUPAC Name |
3-chloro-2-fluoro-5-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJXYMYXUGGKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.45 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a fluorobenzaldehyde derivative, followed by the introduction of chlorine and iodine atoms under specific reaction conditions. The reaction conditions often include the use of halogenating agents, solvents, and catalysts to achieve the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The choice of reagents, reaction conditions, and purification techniques are optimized to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzaldehyde derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Reduction Reactions: Products include alcohols and other reduced compounds.
Scientific Research Applications
3-Chloro-2-fluoro-5-iodobenzaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-iodobenzaldehyde involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. These interactions can lead to modifications in the structure and function of the target molecules, influencing various biochemical processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-chloro-2-fluoro-5-iodobenzaldehyde with key analogues:
*Calculated based on derivatives (e.g., 3-chloro-2-fluoro-5-iodobenzoic acid has MW 300.45 ; aldehyde group reduces MW by ~16).
Key Observations :
- Iodine vs. Chlorine/Fluorine : The iodine atom increases molecular weight significantly (~284 vs. ~158 g/mol for chloro/fluoro analogues) and enhances polarizability, favoring nucleophilic aromatic substitution or Suzuki coupling reactions .
- Substituent Position : The 3-Cl, 2-F, 5-I arrangement creates steric hindrance and electronic effects distinct from isomers like 5-Cl-2-F or 2-Cl-5-F benzaldehydes .
Biological Activity
3-Chloro-2-fluoro-5-iodobenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.
Antimicrobial Properties
Research indicates that halogenated benzaldehydes exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to possess activity against various bacterial strains. A study highlighted the efficacy of chlorinated and iodinated benzaldehydes against Staphylococcus aureus and Escherichia coli, suggesting that the presence of halogens enhances their antimicrobial potency .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in several cancer cell lines. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against human cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. For example, studies on related compounds have shown that halogen substitution can lead to increased apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has shown that:
- Halogen Substitution : The presence of halogens such as chlorine and iodine significantly affects the compound's lipophilicity and electronic properties, which in turn influences its binding affinity to biological targets.
- Aldehyde Functionality : The aldehyde group is essential for reactivity towards nucleophiles, facilitating interactions with biomolecules such as proteins and nucleic acids .
Anticancer Activity
A notable case study involved the evaluation of this compound in breast cancer cell lines. The compound was tested for its ability to induce cell death through apoptosis. Results indicated a dose-dependent increase in apoptotic markers, including caspase activation and PARP cleavage, highlighting its potential as an anticancer agent .
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against a panel of pathogenic bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its viability as a lead compound for developing new antimicrobial agents .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-2-fluoro-5-iodobenzaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of halogenated benzaldehydes often involves sequential halogenation or cross-coupling reactions. For example, iodination of pre-chlorinated/fluorinated benzaldehyde precursors (e.g., via Sandmeyer or Ullmann reactions) may require careful temperature control (0–5°C) to minimize side reactions like dehalogenation . Optimization can involve screening catalysts (e.g., CuI for iodination) and solvents (e.g., DMF for solubility). Purity can be improved using column chromatography with hexane/ethyl acetate gradients .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR (¹H/¹³C, 19F, and 135I if accessible) to confirm substituent positions and rule out regioisomers .
- HPLC-MS to detect trace impurities (e.g., dehalogenated byproducts).
- FT-IR to verify the aldehyde functional group (C=O stretch ~1700 cm⁻¹) and halogen presence .
- Elemental analysis (EA) to validate stoichiometry .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, goggles) due to potential skin/eye irritation risks (similar to 3-chlorobenzaldehyde in ).
- Store at 2–8°C to prevent degradation (as recommended for iodinated analogs in ).
- In case of exposure, follow first-aid measures: flush eyes/skin with water for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer :
- Use DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces (EPS) and identify electron-deficient positions (para to electron-withdrawing groups).
- Simulate transition states for SNAr reactions with amines/thiols to predict regioselectivity .
- Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via LC-MS) .
Q. What strategies resolve contradictions in reported spectral data for halogenated benzaldehyde derivatives?
- Methodological Answer :
- Cross-reference solvent effects (e.g., DMSO-d6 vs. CDCl3 in NMR) to account for shifts caused by hydrogen bonding .
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
Q. How can this compound serve as a precursor in synthesizing bioactive molecules?
- Methodological Answer :
- Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the iodine site for drug candidates (e.g., kinase inhibitors) .
- Aldol condensation to generate α,β-unsaturated aldehydes for antimicrobial screening .
- Monitor bioactivity via in vitro assays (e.g., MIC for antimicrobials, IC50 for cytotoxicity) and correlate with substituent electronic profiles .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical control?
- Methodological Answer :
- Flow chemistry can improve heat/mass transfer during iodination, reducing side reactions .
- Process analytical technology (PAT) (e.g., in-line IR/NIR) enables real-time monitoring of halogenation steps .
- Optimize workup procedures (e.g., aqueous/organic phase separation) to remove residual catalysts (e.g., Cu salts) .
Methodological Considerations for Data Interpretation
- Contradiction Analysis : When conflicting data arise (e.g., unexpected melting points), re-evaluate purification methods (recrystallization solvents) and confirm identity via orthogonal techniques (EA + MS) .
- Literature Review : Prioritize studies with explicit synthetic protocols and spectroscopic validation, excluding non-peer-reviewed vendor data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
